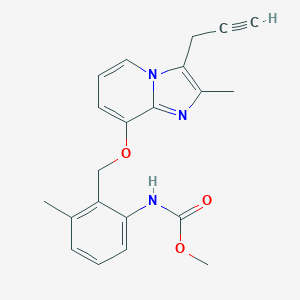

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine

Descripción general

Descripción

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C21H20N3O3- and its molecular weight is 363.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine is a novel compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic pathway includes:

- Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving appropriate nitrogen-containing precursors.

- Substitution Reactions : The introduction of the methoxycarbonylamino and benzyloxy groups is performed via nucleophilic substitution methods.

- Final Modifications : The propynyl group is added in the final stages to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties and its effects on specific signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

- IC50 Values : Studies have reported IC50 values indicating potent activity against human cancer cell lines such as HCT-116 (IC50 = 10 nM) and other tumor types .

The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. This pathway is often dysregulated in malignancies, making it a prime target for therapeutic intervention .

Research Findings and Case Studies

Aplicaciones Científicas De Investigación

Basic Information

- Chemical Formula: C21H21N3O3

- Molecular Weight: 363.41 g/mol

- CAS Number: 117525-13-0

Structural Characteristics

The structural characterization of this compound has been established through X-ray crystallography, revealing two polymorphs (Forms A and B). Form A exhibits a more stable structure compared to Form B, which is attributed to differences in intramolecular hydrogen bonding and packing efficiency .

Table 1: Summary of Polymorphic Forms

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (degrees) | Z | dcal (g/cm³) |

|---|---|---|---|---|---|---|---|

| Form A | C2/c | 42.936 | 4.356 | 21.536 | 109.92 | 8 | 1.275 |

| Form B | P21/c | 4.367 | 38.214 | 11.253 | 95.47 | 4 | 1.292 |

Medicinal Chemistry

The imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has been investigated for its potential as an anti-cancer agent.

Case Study: Anticancer Activity

A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit selective cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cell cycle regulation.

Drug Development

The unique structural features of this compound make it a candidate for drug development targeting specific diseases such as cancer and neurodegenerative disorders.

Case Study: Neuroprotective Effects

Research has indicated that certain imidazo[1,2-a]pyridine derivatives possess neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions.

Material Science

The crystallographic properties of this compound have implications in material science, particularly in the development of novel materials with specific electronic or optical properties.

Case Study: Crystallization Studies

Crystallization studies on the polymorphs have revealed insights into how structural variations can influence material properties, which is critical for applications in electronic devices and sensors.

Propiedades

IUPAC Name |

methyl N-[3-methyl-2-[(2-methyl-3-prop-2-ynylimidazo[1,2-a]pyridin-8-yl)oxymethyl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-5-8-18-15(3)22-20-19(11-7-12-24(18)20)27-13-16-14(2)9-6-10-17(16)23-21(25)26-4/h1,6-7,9-12H,8,13H2,2-4H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBUDLWYGUXLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC)COC2=CC=CN3C2=NC(=C3CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922455 | |

| Record name | Methyl hydrogen [3-methyl-2-({[2-methyl-3-(prop-2-yn-1-yl)imidazo[1,2-a]pyridin-8-yl]oxy}methyl)phenyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117525-13-0 | |

| Record name | 8-Mcmbmipp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117525130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen [3-methyl-2-({[2-methyl-3-(prop-2-yn-1-yl)imidazo[1,2-a]pyridin-8-yl]oxy}methyl)phenyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.